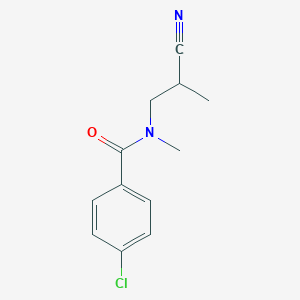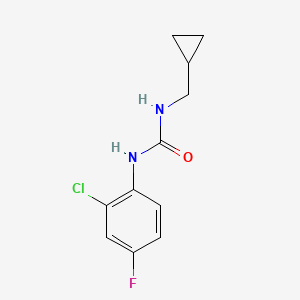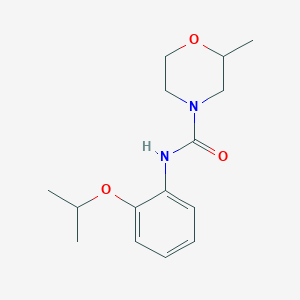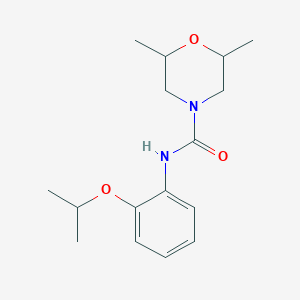
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. It is a compound that has gained attention due to its potential therapeutic applications.
Mecanismo De Acción
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide acts as a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. These receptors are widely distributed in the central nervous system and play a role in cognitive function, sensory processing, and inflammation. Activation of α7 nicotinic receptors by 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide leads to the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce amyloid beta deposition and improve cognitive function. In animal models of schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms. In animal models of depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior. 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has also been shown to have anti-inflammatory effects in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This allows for more specific targeting of these receptors and reduces the potential for off-target effects. One limitation of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide is its low solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
For research on 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide include further investigation of its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Additionally, research could focus on the development of more soluble analogs of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide that could be administered more easily in experimental settings. Finally, research could explore the potential of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide in other diseases and conditions where inflammation and cognitive dysfunction play a role.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide involves several steps. The first step is the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with N-methyl-2-aminoethylamine to form 4-chloro-N-(2-aminoethyl)-N-methylbenzamide. The final step is the reaction of 4-chloro-N-(2-aminoethyl)-N-methylbenzamide with 2-cyanopropyl trifluoromethanesulfonate to form 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In Alzheimer's disease, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce amyloid beta deposition in animal models. In schizophrenia, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms in animal models. In depression, 4-chloro-N-(2-cyanopropyl)-N-methylbenzamide has been shown to reduce depressive-like behavior in animal models.
Propiedades
IUPAC Name |
4-chloro-N-(2-cyanopropyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(7-14)8-15(2)12(16)10-3-5-11(13)6-4-10/h3-6,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJPQVFSXOOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)



![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)